molecular formula C9H10O2S B1422768 2-(2-Hydroxyethylthio)benzaldehyde CAS No. 53606-35-2

2-(2-Hydroxyethylthio)benzaldehyde

Cat. No.: B1422768
CAS No.: 53606-35-2
M. Wt: 182.24 g/mol
InChI Key: PEPITGGBNOELSK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylthio)benzaldehyde is a benzaldehyde derivative featuring a hydroxyethylthio (-SCH₂CH₂OH) substituent at the 2-position of the aromatic ring. The hydroxyethylthio group enhances solubility in polar solvents and may influence electronic properties, such as electron-withdrawing effects, which can modulate reactivity in nucleophilic additions or metal coordination .

Properties

CAS No.

53606-35-2

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)benzaldehyde

InChI

InChI=1S/C9H10O2S/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7,10H,5-6H2

InChI Key

PEPITGGBNOELSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)SCCO

Canonical SMILES

C1=CC=C(C(=C1)C=O)SCCO

Origin of Product

United States

Comparison with Similar Compounds

Thioether-Containing Benzaldehydes

Key Example: 2-(2-Hydroxyethylthio)benzaldehyde vs. 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

  • Structural Differences: The hydroxyethylthio group (-SCH₂CH₂OH) contrasts with the diphenylphosphino (-PPh₂) group in 2-(diphenylphosphino)benzaldehyde. The former is polar and hydrophilic, while the latter is bulky and lipophilic.
  • Applications: this compound: Potential ligand for metal coordination (e.g., zinc complexes) due to sulfur and hydroxyl donor atoms, as seen in azomethine-zinc complexes . 2-(Diphenylphosphino)benzaldehyde: Widely used in catalysis (e.g., cross-coupling reactions) due to the phosphine ligand’s ability to stabilize transition metals .
  • Market Trends: The diphenylphosphino derivative has established demand in North America for industrial applications, whereas the hydroxyethylthio variant remains understudied in commercial contexts .

Data Table 1: Thioether vs. Phosphino Benzaldehydes

Property This compound 2-(Diphenylphosphino)benzaldehyde
Substituent Polarity High (polar -SCH₂CH₂OH) Low (non-polar -PPh₂)
Solubility Polar solvents (e.g., methanol) Non-polar solvents (e.g., toluene)
Primary Applications Coordination chemistry, bioactivity Catalysis, material science
Commercial Availability Limited Established market presence

Hydroxyl-Substituted Benzaldehydes

Key Example : this compound vs. Fungal-Derived Benzaldehyde (Compound 9 from Aspergillus sp. EGF15-0-3)

  • Structural Differences : Compound 9 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) contains a complex alkyl side chain and a pyran ring formed by hydroxyl and alkyl groups. In contrast, the hydroxyethylthio derivative has a simpler sulfur-linked hydroxyethyl chain.
  • Bioactivity: Compound 9 exhibits potent antitumor activity against drug-resistant cells, attributed to its pyran ring enhancing molecular rigidity and target interaction .

Data Table 2: Bioactive Hydroxyl-Substituted Benzaldehydes

Property This compound Aspergillus-Derived Compound 9
Substituent Complexity Simple hydroxyethylthio chain Complex alkyl/pyran structure
Bioactivity Potential metal coordination Antitumor (overcomes drug resistance)
Synthesis Difficulty Moderate High (requires fungal extraction)

Benzaldehyde Derivatives with Heterocyclic Moieties

Key Example : this compound vs. 2-(Naphthalen-2-yl)benzaldehyde

  • Applications :
    • Naphthyl Derivative : Used in fluorescent sensors or organic electronics due to its extended conjugation .
    • Hydroxyethylthio Derivative : The sulfur and hydroxyl groups may enhance solubility for aqueous-phase reactions or biological assays .

Nitration Reactivity Comparisons

Benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) undergo nitration at specific positions. For this compound:

  • The hydroxyethylthio group (-SCH₂CH₂OH) is weakly electron-withdrawing, directing nitration to the meta position relative to the aldehyde. This contrasts with methyl benzoate derivatives, where electron-withdrawing ester groups favor para nitration .

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